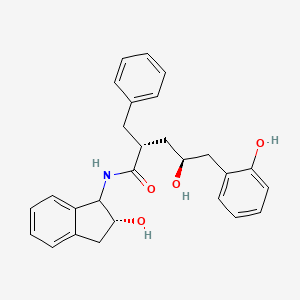
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g,2-dihydroxy-a-(phenylmethyl)-, (aR,gS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g,2-dihydroxy-a-(phenylmethyl)-, (aR,gS)- is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a benzenepentanamide backbone, a hydroxyindan moiety, and a phenylmethyl group. Its intricate stereochemistry and functional groups make it an interesting subject for research in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g,2-dihydroxy-a-(phenylmethyl)-, (aR,gS)- involves multiple steps, typically starting with the preparation of the hydroxyindan intermediate. This intermediate is then coupled with the benzenepentanamide backbone under specific reaction conditions. Common reagents used in these reactions include reducing agents, oxidizing agents, and catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the compound’s structure and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g,2-dihydroxy-a-(phenylmethyl)-, (aR,gS)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: Functional groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g,2-dihydroxy-a-(phenylmethyl)-, (aR,gS)- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g,2-dihydroxy-a-(phenylmethyl)-, (aR,gS)- involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and amide groups can form hydrogen bonds with proteins, influencing their structure and function. Additionally, its unique stereochemistry allows it to fit into specific binding sites, modulating enzyme activity and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzoyl-(2R,3S)-3-phenylisoserine: A compound with a similar benzenepentanamide backbone but different stereochemistry and functional groups.
(2R,4S)-2-Benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-isobutoxyphenyl)pentanamide: Shares the hydroxyindan moiety but has additional functional groups and different stereochemistry.
Uniqueness
Benzenepentanamide, N-((1S,2R)-2,3-dihydro-2-hydroxy-1H-inden-1-yl)-g,2-dihydroxy-a-(phenylmethyl)-, (aR,gS)- stands out due to its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and interact with various molecular targets makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
181868-99-5 |
|---|---|
Molekularformel |
C27H29NO4 |
Molekulargewicht |
431.5 g/mol |
IUPAC-Name |
(2R,4S)-2-benzyl-4-hydroxy-N-[(2R)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-5-(2-hydroxyphenyl)pentanamide |
InChI |
InChI=1S/C27H29NO4/c29-22(15-20-11-5-7-13-24(20)30)16-21(14-18-8-2-1-3-9-18)27(32)28-26-23-12-6-4-10-19(23)17-25(26)31/h1-13,21-22,25-26,29-31H,14-17H2,(H,28,32)/t21-,22-,25-,26?/m1/s1 |
InChI-Schlüssel |
FYCAMGQPDONZNG-UJDCLUHESA-N |
Isomerische SMILES |
C1[C@H](C(C2=CC=CC=C21)NC(=O)[C@H](CC3=CC=CC=C3)C[C@@H](CC4=CC=CC=C4O)O)O |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)CC(CC4=CC=CC=C4O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


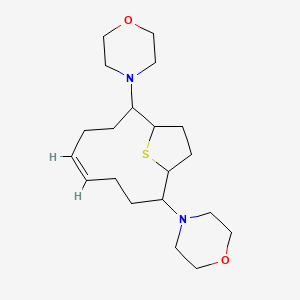
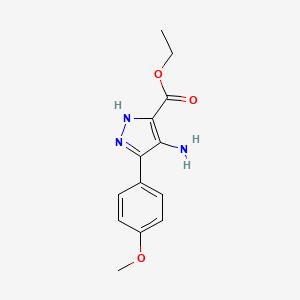


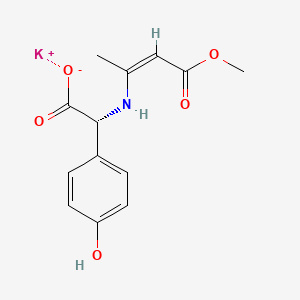

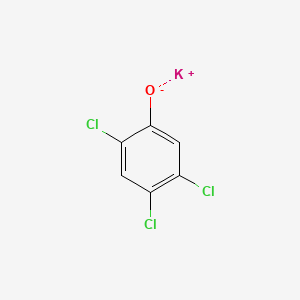
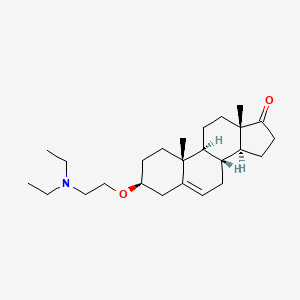
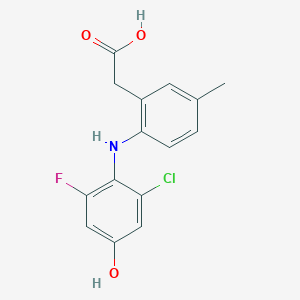
![methyl 8-(bromomethyl)-2-methyl-4-(pyrrolidine-1-carbonyloxy)-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-1-carboxylate](/img/structure/B12762520.png)
![(E)-but-2-enedioic acid;4-(2-fluoro-8-methoxy-6H-benzo[b][4,1]benzoxathiepin-6-yl)-1-methylpiperidine](/img/structure/B12762522.png)



